molecular formula C9H5BrN2O2 B2593144 6-Bromoquinazoline-2-carboxylic acid CAS No. 1780754-88-2

6-Bromoquinazoline-2-carboxylic acid

Cat. No. B2593144
CAS RN: 1780754-88-2
M. Wt: 253.055
InChI Key: DICAKWTWNVWSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinazoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family . It has a molecular weight of 253.05 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

6-Bromoquinazoline-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 253.05 .

Scientific Research Applications

Photolabile Protecting Groups

One study introduces a novel photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, showcasing greater efficiency than existing groups and suitability for in vivo use due to its multiphoton-induced photolysis sensitivity, increased solubility, and low fluorescence, making it particularly useful for caging biological messengers (Fedoryak & Dore, 2002).

Antimicrobial Activity

Research on new quinazolinone derivatives, including those derived from bromoquinazolinones, has demonstrated significant antimicrobial activity. This work illustrates the potential of these compounds in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Antiviral and Cytotoxic Activities

Another study presents the synthesis of novel quinazolin-4(3H)-ones with notable antiviral activity against HIV, HSV, and vaccinia viruses, highlighting their potential in antiviral drug development. Notably, a specific compound showed distinct activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Synthesis Methodologies

Research focused on the synthesis methodologies of bromoquinazolinone derivatives underlines the versatility and utility of these compounds in creating pharmacologically relevant molecules. These methodologies enable the generation of compounds with potential anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Pharmacological Activities

The pharmacological importance of substituted 6-bromoquinazolinones is further supported by studies evaluating their anticancer properties against various cancer cell lines and their antimicrobial properties, indicating the breadth of potential therapeutic applications (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).

Safety and Hazards

The safety information for 6-Bromoquinazoline-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin .

Mechanism of Action

Target of Action

Quinazoline derivatives, which include 6-bromoquinazoline-2-carboxylic acid, have been found to exhibit a range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes .

Mode of Action

For instance, they can form covalent bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins . This suggests that 6-Bromoquinazoline-2-carboxylic acid may also interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of pharmacological activities associated with quinazoline derivatives, it is likely that this compound affects multiple biochemical pathways . These could include pathways involved in cell proliferation (in the case of anti-cancer activity), bacterial growth (in the case of anti-microbial activity), neuronal signaling (in the case of anti-convulsant activity), and lipid metabolism (in the case of antihyperlipidaemia activity).

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . For instance, the presence of a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity of some quinazoline derivatives . This suggests that the carboxylic acid group in 6-Bromoquinazoline-2-carboxylic acid may play a crucial role in its pharmacokinetic properties and bioavailability.

Result of Action

These could include alterations in cell proliferation, bacterial growth, neuronal signaling, and lipid metabolism, depending on the specific targets and pathways affected .

Action Environment

For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of quinazoline derivatives, is known to be influenced by various environmental factors . This suggests that similar factors could potentially influence the action, efficacy, and stability of 6-Bromoquinazoline-2-carboxylic acid.

properties

IUPAC Name

6-bromoquinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICAKWTWNVWSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinazoline-2-carboxylic acid

CAS RN

1780754-88-2
Record name 6-bromoquinazoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.